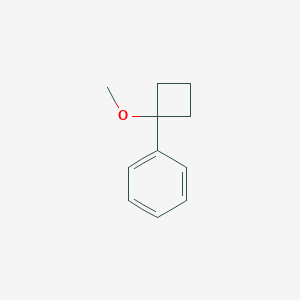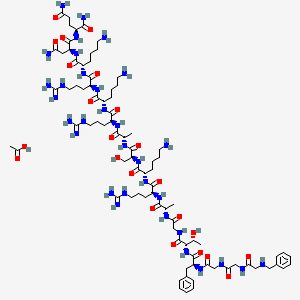
UFP-101 acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UFP-101 acetate is a potent, selective, and competitive silent antagonist for the nociceptin/orphanin FQ receptor (NOP). It exhibits high selectivity, displaying over 3000-fold selectivity over delta, mu, and kappa opioid receptors. This compound is known for its antinociceptive activity, which means it can block the sensation of pain by opposing the action of nociceptin in vivo.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of UFP-101 acetate involves the chemical modification of nociceptin/orphanin FQ (N/OFQ) peptide. The key modifications include the substitution of phenylalanine with para-fluorophenylalanine and the addition of arginine and lysine residues . The synthetic route typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops maintain high standards of cleanliness and quality control, ensuring that the final product is of high purity and suitable for research purposes.
Análisis De Reacciones Químicas
Types of Reactions
UFP-101 acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
UFP-101 acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the NOP receptor system and its interactions with various ligands.
Biology: It is used to investigate the biological functions of the NOP receptor, including its role in pain modulation, stress response, and anxiety.
Medicine: this compound is used in preclinical studies to explore its potential therapeutic applications in conditions such as depression, anxiety, and pain management.
Industry: It is used in the development of new drugs targeting the NOP receptor system.
Mecanismo De Acción
UFP-101 acetate exerts its effects by binding to the NOP receptor with high affinity (pKi = 10.24) and blocking the action of nociceptin . This binding prevents the activation of the NOP receptor, thereby inhibiting the downstream signaling pathways involved in pain perception, stress response, and anxiety . The molecular targets of this compound include the NOP receptor and its associated G-protein coupled signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
[Nphe1]nociceptin(1-13)NH2: A template molecule for UFP-101, with similar binding properties but lower potency.
Ro 64-6198: A non-peptide NOP receptor antagonist with different pharmacological properties.
[Arg14,Lys15]nociceptin-NH2: Another NOP receptor antagonist with similar binding affinity but different molecular modifications.
Uniqueness of UFP-101 Acetate
This compound is unique due to its high selectivity and potency as a NOP receptor antagonist. The specific modifications in its structure, such as the addition of arginine and lysine residues, enhance its binding affinity and duration of action compared to other similar compounds . This makes this compound a valuable tool for studying the NOP receptor system and its potential therapeutic applications .
Propiedades
Fórmula molecular |
C84H142N32O23 |
|---|---|
Peso molecular |
1968.2 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C82H138N32O21.C2H4O2/c1-45(102-64(121)43-101-79(135)66(47(3)116)114-77(133)57(37-48-19-6-4-7-20-48)104-65(122)42-100-63(120)41-99-62(119)40-95-39-49-21-8-5-9-22-49)68(124)106-54(26-16-34-96-80(89)90)71(127)110-53(25-12-15-33-85)75(131)113-59(44-115)78(134)103-46(2)69(125)107-55(27-17-35-97-81(91)92)72(128)108-51(23-10-13-31-83)70(126)111-56(28-18-36-98-82(93)94)73(129)109-52(24-11-14-32-84)74(130)112-58(38-61(87)118)76(132)105-50(67(88)123)29-30-60(86)117;1-2(3)4/h4-9,19-22,45-47,50-59,66,95,115-116H,10-18,23-44,83-85H2,1-3H3,(H2,86,117)(H2,87,118)(H2,88,123)(H,99,119)(H,100,120)(H,101,135)(H,102,121)(H,103,134)(H,104,122)(H,105,132)(H,106,124)(H,107,125)(H,108,128)(H,109,129)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,133)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98);1H3,(H,3,4)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-;/m0./s1 |
Clave InChI |
IIHVDHBXUMDZNU-XLNLJAOCSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O.CC(=O)O |
SMILES canónico |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


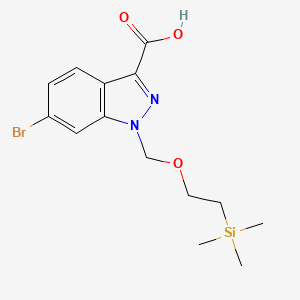
![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
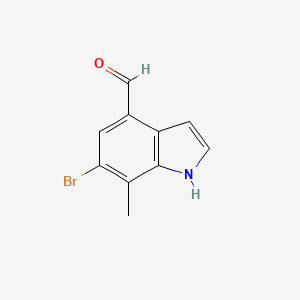
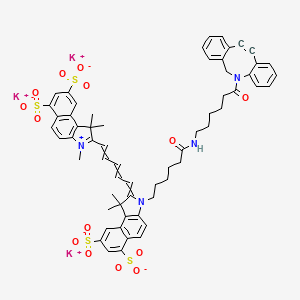
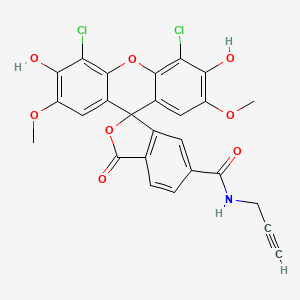
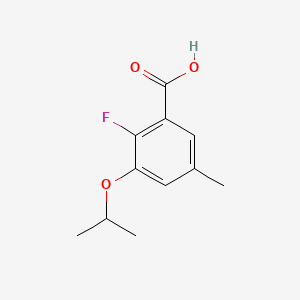
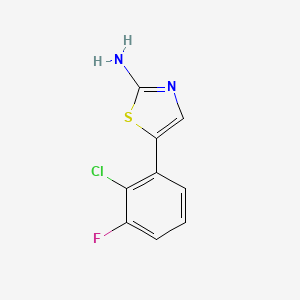
![3,4-Dioxabicyclo[4.1.0]heptane](/img/structure/B14759685.png)
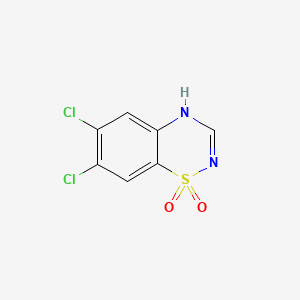
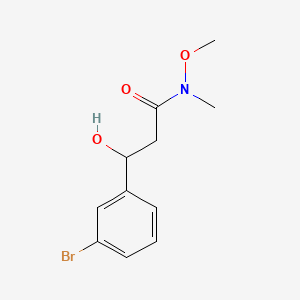
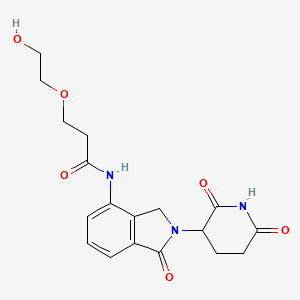
![(3S,5S,10S,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14759715.png)
